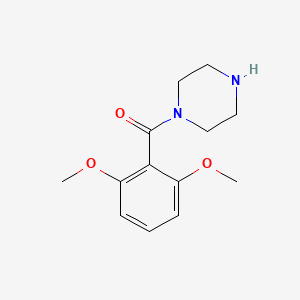
(2,6-Dimethoxyphenyl)(piperazin-1-yl)methanone
Vue d'ensemble
Description
“1-(2,6-dimethoxybenzoyl)piperazine” is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “1-(2,6-dimethoxybenzoyl)piperazine” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The piperazine ring is inserted into a more complex polycyclic structure .Chemical Reactions Analysis
Piperazine compounds, including “1-(2,6-dimethoxybenzoyl)piperazine”, can undergo various chemical reactions. For example, they can participate in condensation amidation reactions with benzoic acid . In these reactions, HATU is used as a coupling reagent .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2,6-dimethoxybenzoyl)piperazine” include a molecular weight of 250.29 . More detailed properties such as melting point, boiling point, and density were not found in the search results .Mécanisme D'action
Target of Action
The primary target of 1-(2,6-dimethoxybenzoyl)piperazine is the 5-hydroxytryptamine (serotonin, 5-HT)1A receptor (5-HT1AR) . This receptor plays a crucial role in the regulation of serotonin levels in the brain, which is associated with mood and behavior.
Mode of Action
1-(2,6-dimethoxybenzoyl)piperazine interacts with its target, the 5-HT1AR, by binding to it with high affinity . This binding triggers a series of biochemical reactions that result in an increase in the serotonin level in the brain .
Biochemical Pathways
The interaction of 1-(2,6-dimethoxybenzoyl)piperazine with 5-HT1AR affects the 5-HT1AR/BDNF/PKA pathway . This pathway is involved in the regulation of serotonin levels and the expression of Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA). The compound’s action on this pathway leads to an increase in the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus .
Pharmacokinetics
The piperazine moiety is known to impact the physicochemical properties of the final molecule, optimize the pharmacokinetic properties, and facilitate easy handling in synthetic chemistry .
Result of Action
The result of the action of 1-(2,6-dimethoxybenzoyl)piperazine is a significant increase in the serotonin level in the brain . This leads to an increase in the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus . These changes at the molecular and cellular level could potentially contribute to the compound’s antidepressant activity .
Safety and Hazards
While specific safety and hazard information for “1-(2,6-dimethoxybenzoyl)piperazine” was not found, piperazine compounds can be hazardous. They can cause skin burns, eye damage, and may cause an allergic skin reaction . They may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propriétés
IUPAC Name |
(2,6-dimethoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-4-3-5-11(18-2)12(10)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQGLHBUUJIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(3-methyl-2-thienyl)ethyl]-2-furamide](/img/structure/B3895515.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895518.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895536.png)

![4-[(3-ethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3895555.png)
![N-{4-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3895565.png)
![3-ethoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3895568.png)
![(2-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3895573.png)


![ethyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B3895597.png)
